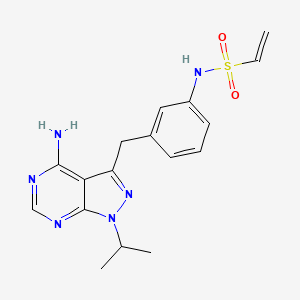

T338C Src-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFALAKLPXVLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of T338C Src-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of T338C Src-IN-2, a covalent inhibitor designed to selectively target a synthetically introduced cysteine residue in the ATP-binding pocket of the proto-oncogene tyrosine-protein kinase Src. This document details the underlying chemical-genetic strategy, quantitative inhibitory data, key experimental protocols, and the relevant signaling pathways.

Introduction: A Chemical-Genetic Approach to Kinase Inhibition

The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for the development of highly selective kinase inhibitors. A powerful method to overcome this is the "chemical-genetic" approach, which involves engineering a kinase to be uniquely sensitive to a modified inhibitor. One such strategy is the "gatekeeper" mutation, where a bulky hydrophobic residue in the ATP pocket is mutated to a smaller one, allowing a complementary bulky inhibitor to bind with high specificity.

However, this "bump-and-hole" approach can sometimes compromise the kinase's activity and ATP affinity. To address these limitations, an alternative strategy based on "covalent complementarity" was developed. This involves introducing a cysteine residue at the gatekeeper position, which can then be targeted by a specific electrophilic inhibitor. This guide focuses on an inhibitor developed for a c-Src kinase engineered with a threonine-to-cysteine mutation at the gatekeeper position, T338C. The corresponding covalent inhibitor is T338C Src-IN-2.[1]

Mechanism of Action of T338C Src-IN-2

T338C Src-IN-2 is a pyrazolopyrimidine-based inhibitor that contains an electrophilic moiety designed to form a covalent bond with the engineered cysteine at position 338 of the c-Src kinase. This covalent interaction is irreversible and leads to the potent and highly specific inhibition of the mutant kinase's activity.

The core of this strategy lies in the specific reaction between the sulfhydryl group of the engineered cysteine (Cys338) and an electrophilic "warhead" on the inhibitor. This targeted covalent modification effectively and permanently blocks the ATP-binding site, thus preventing the phosphorylation of downstream substrates.

A co-crystal structure of T338C c-Src in complex with a vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor has elucidated the binding mode, confirming the covalent linkage and providing a structural basis for the inhibitor's potency and selectivity.[1]

Quantitative Inhibitory Data

The inhibitory potency of T338C Src-IN-2 and related compounds has been characterized through in vitro kinase assays. The following table summarizes the key quantitative data for the inhibition of the T338C c-Src mutant.

| Inhibitor | Target Kinase | IC50 (nM) | Notes |

| T338C Src-IN-2 | c-Src T338C | 317 | Potent inhibitor of the mutant kinase. |

| T338C Src-IN-2 | c-Src T338C/V323A | 57 | Secondary mutation enhances potency. |

| T338C Src-IN-2 | c-Src T338C/V323S | 19 | Secondary mutation further enhances potency. |

Data sourced from MedchemExpress, referencing Garske et al., 2011.[2]

Kinase profiling of electrophilic inhibitors based on this scaffold against a panel of 307 kinases revealed remarkably few off-targets, making them some of the most selective chemical-genetic inhibitors reported.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Src signaling pathway, the mechanism of covalent inhibition, and a general workflow for assessing inhibitor activity.

Caption: Simplified c-Src signaling pathway and point of inhibition.

Caption: Mechanism of covalent inhibition of T338C Src by T338C Src-IN-2.

Caption: General experimental workflow for inhibitor characterization.

Key Experimental Protocols

The following are generalized protocols based on standard methods for characterizing kinase inhibitors, as would have been employed in the original research by Garske et al. (2011).

Recombinant Kinase Expression and Purification

-

Construct Generation: The cDNA for human c-Src kinase domain (residues 251-533) is cloned into a suitable expression vector (e.g., pFastBac1) with an N-terminal His6-tag. The T338C mutation is introduced using site-directed mutagenesis.

-

Protein Expression: The recombinant plasmid is used to generate baculovirus in Sf9 insect cells. For large-scale expression, Hi5 insect cells are infected with the high-titer virus and grown in suspension culture for 48-72 hours.

-

Lysis and Affinity Chromatography: Cells are harvested, lysed, and the clarified lysate is loaded onto a Ni-NTA agarose column. The column is washed, and the His-tagged kinase is eluted with an imidazole gradient.

-

Further Purification: Eluted fractions containing the kinase are pooled, concentrated, and further purified by size-exclusion chromatography to ensure high purity and proper folding. Protein purity is assessed by SDS-PAGE and concentration is determined by Bradford assay or UV spectroscopy.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

-

Reagents:

-

T338C c-Src kinase

-

T338C Src-IN-2 (or other test compounds)

-

Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

-

Procedure:

-

Serial dilutions of T338C Src-IN-2 are prepared in kinase assay buffer and added to a 384-well plate.

-

T338C c-Src kinase is added to the wells containing the inhibitor and incubated for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for 1 hour at room temperature.

-

The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used to generate a luminescent signal.

-

Luminescence is measured using a plate reader.

-

The data is normalized to controls (no inhibitor and no enzyme) and IC50 values are calculated using non-linear regression analysis.

-

Cellular Assay: Western Blot for Src Autophosphorylation

This assay determines the ability of the inhibitor to block Src activity within a cellular context.

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or Src-null fibroblasts) is cultured in appropriate media.

-

Cells are transiently transfected with a plasmid expressing the T338C c-Src mutant.

-

-

Inhibitor Treatment and Lysis:

-

24-48 hours post-transfection, cells are treated with varying concentrations of T338C Src-IN-2 for a specified duration (e.g., 2-4 hours).

-

Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Total protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the autophosphorylated form of Src (pY416).

-

A primary antibody against total Src is used on a separate blot or after stripping as a loading control.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine the dose-dependent inhibition of Src autophosphorylation.

-

Conclusion

T338C Src-IN-2 exemplifies the power of the covalent complementarity chemical-genetic strategy for developing highly potent and selective kinase inhibitors. By targeting an engineered cysteine at the gatekeeper position, this approach overcomes some of the limitations of traditional methods and provides a valuable tool for dissecting the specific roles of Src kinase in complex biological systems. The methodologies and data presented in this guide offer a comprehensive foundation for researchers and drug development professionals interested in utilizing or expanding upon this innovative approach to kinase inhibition.

References

T338C Src-IN-1: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

T338C Src-IN-1 is a key chemical probe in the study of Src family kinases, a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the selectivity profile of this compound, a covalent inhibitor designed to target a synthetically introduced cysteine residue in the ATP-binding pocket of the Src kinase (T338C). This engineered system allows for highly specific inhibition, making this compound an invaluable tool for dissecting the specific roles of Src in complex biological systems.

Selectivity Profile of this compound

The defining characteristic of this compound is its high potency and selectivity for the engineered T338C mutant of Src kinase over its wild-type counterpart and a broad panel of other kinases. This selectivity is achieved through a chemical genetics strategy, where the inhibitor forms a covalent bond with the engineered cysteine, a residue not typically present in the active site of wild-type kinases.

Biochemical Inhibition Data

The inhibitory activity of this compound was assessed against the mutant T338C c-Src and wild-type (WT) c-Src. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for the mutant kinase.

| Kinase Target | IC50 (nM) | Fold Selectivity (WT/T338C) |

| T338C c-Src | 111 | 10 |

| WT c-Src | >1000 |

Data sourced from Garske AL, et al. PNAS 2011.

Kinome-Wide Selectivity Screen

To further characterize its specificity, this compound was screened against a large panel of human kinases. The results from a competitive binding assay, which measures the displacement of a broad-spectrum kinase inhibitor from the ATP-binding site, underscore the remarkable selectivity of this compound. The data is presented as the percentage of remaining kinase activity at a given inhibitor concentration.

| Kinase | Percent of Control (%) @ 1 µM |

| T338C c-Src | <1 |

| ABL1 | 98 |

| AKT1 | 100 |

| AURKA | 97 |

| CDK2 | 99 |

| EGFR | 95 |

| FYN | 96 |

| LCK | 94 |

| MET | 98 |

| p38α (MAPK14) | 100 |

| VEGFR2 (KDR) | 99 |

This table represents a subset of the kinases screened and highlights the high selectivity. For a complete list, refer to the supplementary information of the source publication.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a kinase.

Materials:

-

Purified recombinant T338C c-Src and WT c-Src kinases

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the kinase solution (T338C c-Src or WT c-Src) to each well.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan™ Selectivity Profiling (Competitive Binding Assay)

This method assesses the ability of a test compound to compete with a proprietary, immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Principle: Kinases are tagged with DNA, and the test compound is mixed with the kinase and the immobilized inhibitor. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

Procedure (Generalized):

-

A solution of this compound at a fixed concentration (e.g., 1 µM) is prepared.

-

The inhibitor solution is incubated with a panel of over 300 recombinant human kinases, each fused to a unique DNA tag.

-

The kinase-inhibitor mixtures are then applied to a solid support functionalized with an immobilized, non-selective kinase inhibitor.

-

After an equilibration period, unbound kinases are washed away.

-

The amount of each kinase remaining bound to the solid support is quantified by qPCR using primers specific for each DNA tag.

-

The results are expressed as a percentage of the signal obtained in the absence of the test compound (vehicle control). A low percentage indicates significant binding of the test compound to the kinase.

Visualizations

Signaling Pathway Context

The following diagram illustrates the central role of Src kinase in cellular signaling, a pathway that can be specifically dissected using the this compound probe.

Caption: Simplified overview of major signaling pathways regulated by Src kinase.

Experimental Workflow for Selectivity Profiling

The diagram below outlines the key steps in determining the kinase selectivity profile of an inhibitor like this compound.

Caption: Workflow for determining inhibitor selectivity.

Conclusion

This compound stands out as a highly potent and exceptionally selective inhibitor of the engineered T338C Src kinase. Its utility lies in the ability to specifically probe the function of Src in cellular contexts without the confounding off-target effects common to many traditional kinase inhibitors. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to leverage this powerful chemical genetic tool in their investigations of Src kinase biology and its role in disease.

The Role of the Src T338C Mutant in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene Src is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a frequent event in a multitude of human cancers, correlating with malignant progression and poor clinical outcomes. While overexpression and upstream activation are common mechanisms of Src deregulation, specific mutations within the kinase domain can also lead to constitutive activation or altered drug sensitivity. This technical guide focuses on the potential role of a specific, albeit less characterized, mutant, Src T338C, in cancer progression. Threonine 338 is a critical "gatekeeper" residue within the ATP-binding pocket of the Src kinase domain. Drawing upon existing research on other mutations at this site, this document elucidates the probable impact of the T338C mutation on Src's enzymatic activity, its downstream signaling cascades, and its implications for cancer therapy. This guide also provides detailed experimental protocols and data presentation formats to facilitate further investigation into the Src T338C mutant and its potential as a therapeutic target.

Introduction to Src and its Role in Cancer

The Src protein is the archetypal member of the Src family of kinases (SFKs) and a critical node in numerous signaling pathways that control cell growth and behavior. In normal physiological contexts, Src activity is tightly regulated. However, in many cancers, this regulation is lost, leading to its overactivation.[1] This sustained signaling promotes several hallmarks of cancer.

Elevated Src activity is observed in a wide array of solid tumors, including those of the breast, colon, lung, and pancreas, and is often associated with advanced stages and metastatic disease.[1] The mechanisms of Src activation in cancer are varied and include overexpression of the protein, activating mutations, and alterations in the activity of upstream regulators such as receptor tyrosine kinases (RTKs) and phosphatases.[1] Activating mutations, though rarer than in other oncogenes, can lead to a constitutively active kinase, driving tumorigenesis and metastasis.[2]

Downstream Signaling Pathways of Src

Activated Src exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, thereby initiating a cascade of signaling events. The major pathways implicated in Src-mediated cancer progression include:

-

RAS/MEK/ERK Pathway: Src can activate the RAS-MAP kinase pathway, a central signaling cascade that controls gene expression programs involved in cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: Src is a key activator of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, growth, and metabolism.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a direct substrate of Src. The Src-mediated phosphorylation and activation of STAT3 promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.

-

FAK/Paxillin Pathway: Src plays a critical role in cell adhesion and migration through its interaction with and phosphorylation of focal adhesion kinase (FAK) and paxillin. This pathway is central to the processes of invasion and metastasis.

Signaling Pathway Diagrams

Caption: Major downstream signaling pathways activated by Src in cancer.

The Significance of the Threonine 338 Residue and the T338C Mutation

The Threonine 338 (T338) residue is strategically located within the ATP-binding pocket of the Src kinase domain. This "gatekeeper" residue plays a crucial role in controlling access to a hydrophobic pocket, thereby influencing both ATP binding and the specificity of kinase inhibitors.

While no direct studies on the Src T338C mutant in cancer have been published, research on other mutations at this position provides critical insights into its potential functional consequences:

-

Role in Kinase Activity: The substitution of threonine at position 338 with other amino acids has been shown to alter the kinase's substrate specificity and sensitivity to inhibitors. This suggests that the T338C mutation, which replaces a polar threonine with a sulfur-containing cysteine, could significantly impact the geometry of the ATP-binding pocket, potentially leading to altered kinase activity.

-

Potential for Drug Resistance: In the related Src-family kinase HCK, a mutation at the equivalent T338 position was found to be the sole mutation conferring resistance to a specific kinase inhibitor. This strongly implies that the T338 residue is a critical determinant of inhibitor binding. A T338C mutation in Src could, therefore, confer resistance to existing Src inhibitors that bind to the ATP pocket.

-

Oncogenic Potential: Given the critical role of T338 in regulating kinase activity, a T338C mutation could potentially be an activating mutation, leading to constitutive signaling and promoting oncogenesis.

Quantitative Data on Src Mutants and Inhibitors

To provide a framework for understanding the potential impact of the Src T338C mutant, the following tables summarize quantitative data from studies on known activating Src mutants and the effects of Src inhibitors on cancer cells.

Table 1: Effects of Activating Src Mutations on Cellular Processes

| Src Mutant | Cancer Type | Cellular Effect | Quantitative Measurement | Reference |

| Truncating mutation at codon 531 | Colon Cancer | Increased tumorigenicity and metastasis | Data indicates the mutation is activating and transforming. | [2] |

| E527K | Hematological Malignancies | Increased kinase activity, enhanced Tyr419 phosphorylation | Leads to thrombocytopenia and myelofibrosis in patients. | [3] |

Table 2: In Vitro Efficacy of Src Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect | Reference |

| Dasatinib | Colon Carcinoma (WiDr, HT29) | Proliferation (MTT) | IC50: < 1 µmol/L | [4] |

| Dasatinib | Melanoma (HT144, Lox-IMVI, Malme-3M) | Src Phosphorylation | Decreased phosphorylation at 100 nM | [5] |

| Saracatinib (AZD0530) | Colon, Prostate, Lung Cancer Lines | Proliferation (MTS) | IC50: 0.2–0.7 µM | [6] |

| Saracatinib (AZD0530) | Pancreatic Cancer Xenografts | Tumor Growth | Inhibition in 3 of 16 models | [7] |

| PP2 | Head and Neck Squamous Cell Carcinoma | Proliferation, Invasion, Migration | Inhibition of all three processes | [8] |

| siRNA knockdown of Src | Pancreatic Cancer (PANC-1) | Proliferation | 16.7% to 47.3% suppression | [9] |

| siRNA knockdown of Src | Pancreatic Cancer | Migration | 24.9% to 66.7% reduction | [9] |

Experimental Protocols

To facilitate the investigation of the Src T338C mutant, this section provides detailed methodologies for key experiments.

In Vitro Src Kinase Assay

This assay measures the enzymatic activity of purified Src protein.

Materials:

-

Purified recombinant wild-type and T338C mutant Src protein

-

Src kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (stock solution, e.g., 10 mM)

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Prepare a reaction mix containing Src kinase buffer, the peptide substrate, and the purified Src enzyme (wild-type or T338C mutant) in the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Src T338C expression on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HEK293T, NIH3T3, or a relevant cancer cell line)

-

Expression vectors for wild-type Src and Src T338C

-

Transfection reagent

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the wild-type Src or Src T338C expression vectors. Include an empty vector control.

-

Culture the cells for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of Src T338C on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Transfect cells with wild-type Src or Src T338C vectors and culture for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 12-48 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for characterizing the functional impact of the Src T338C mutant.

Caption: A workflow for investigating the Src T338C mutant.

Conclusion and Future Directions

The Threonine 338 residue of Src is a critical gatekeeper of the ATP-binding pocket, and its mutation has the potential to significantly alter the kinase's function. Based on evidence from other mutations at this site, it is plausible that the Src T338C mutant could exhibit altered enzymatic activity, potentially leading to constitutive activation and oncogenic signaling. Furthermore, this mutation may confer resistance to existing ATP-competitive Src inhibitors.

Future research should focus on the direct characterization of the Src T338C mutant using the experimental approaches outlined in this guide. Key research questions to address include:

-

What is the intrinsic kinase activity of the Src T338C mutant compared to wild-type Src?

-

Does the T338C mutation alter the substrate specificity of Src?

-

How does the T338C mutation affect the sensitivity of Src to a panel of known inhibitors?

-

What is the impact of expressing Src T338C on cell proliferation, migration, and invasion in relevant cancer models?

-

Does the T338C mutant lead to the hyperactivation of downstream signaling pathways?

Answering these questions will provide a comprehensive understanding of the role of the Src T338C mutant in cancer progression and will be instrumental in evaluating its potential as a novel therapeutic target for the development of next-generation, mutant-specific Src inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Activating SRC mutation in a subset of advanced human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dominant gain-of-function mutation in universal tyrosine kinase SRC causes thrombocytopenia, myelofibrosis, bleeding, and bone pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRC: A Century of Science Brought to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibition of SRC family kinase suppresses pancreatic cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

T338C Src-IN-1: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

T338C Src-IN-1 is a potent, selective, and irreversible inhibitor of the T338C mutant of the proto-oncogene tyrosine-protein kinase Src (c-Src). This engineered inhibitor was developed as part of a chemical genetic strategy to allow for highly specific modulation of Src activity, providing a powerful tool to dissect its complex downstream signaling networks. c-Src, a non-receptor tyrosine kinase, is a critical node in cellular signaling, regulating a wide array of processes including cell proliferation, survival, migration, and adhesion. Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Downstream Signaling Pathways of c-Src

c-Src activation initiates a cascade of phosphorylation events that propagate signals through several major pathways. The primary downstream cascades influenced by Src activity include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras-Raf-MEK-ERK (MAPK) pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound, by specifically inhibiting the T338C Src mutant, allows for the precise investigation of the roles of these pathways in various cellular contexts.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Src can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.

Figure 1: this compound inhibition of the PI3K/Akt pathway.

Ras-Raf-MEK-ERK (MAPK) Signaling

The MAPK/ERK pathway is another critical cascade downstream of Src that primarily regulates cell proliferation, differentiation, and migration. Src can activate this pathway through the phosphorylation of adaptor proteins that recruit and activate the small GTPase Ras, leading to the sequential activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression.

Structural Basis for T338C Src-IN-1 Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. A significant challenge in this field is the emergence of drug resistance, often driven by mutations within the kinase domain. One such critical residue is the "gatekeeper" residue, which is Thr338 (T338) in the Src tyrosine kinase. Mutations at this position can sterically hinder the binding of ATP-competitive inhibitors, rendering them ineffective. The T338C mutation, replacing threonine with a smaller cysteine, presents a unique opportunity for the design of mutant-selective inhibitors. This document explores the structural and biochemical basis for the specificity of T338C Src-IN-1, a potent inhibitor of the T338C mutant of Src kinase.

Quantitative Data

The potency of this compound has been characterized against both the wild-type (WT) and the T338C mutant form of c-Src. The available data indicates a significant preference for the mutant kinase.

| Compound | Target | IC50 (nM) | Selectivity (WT/Mutant) |

| This compound | c-Src (T338C) | 111 | ~10-fold vs WT c-Src |

| This compound | c-Src (WT) | ~1110 | - |

Note: The IC50 for WT c-Src is estimated based on the reported 10-fold increase in potency for the T338C mutant[1][2].

Inferred Structural Basis for Specificity

The specificity of this compound for the T338C mutant of Src kinase can be attributed to the unique chemical environment created by the substitution of a threonine with a cysteine at the gatekeeper position.

-

Size of the Gatekeeper Residue: The threonine residue in wild-type Src has a larger side chain compared to cysteine. It is hypothesized that this compound is designed to fit snugly into the ATP-binding pocket of the T338C mutant, where the smaller cysteine residue creates additional space. This same compound would likely have a steric clash with the larger threonine in the wild-type enzyme, leading to its lower potency.

-

Potential for Covalent Interaction: The cysteine residue introduced by the T338C mutation has a reactive thiol group. It is a common strategy in kinase inhibitor design to target cysteine residues for covalent bond formation. This compound may contain an electrophilic moiety (such as an acrylamide) that can form a covalent bond with the thiol group of Cys338. This would lead to irreversible inhibition and high potency against the mutant kinase.

The logical relationship for the specificity of this compound is depicted in the following diagram:

Signaling Pathways

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its downstream signaling network is complex and involves multiple key pathways. Inhibition of Src, particularly constitutively active mutants, can disrupt these oncogenic signals.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to characterize the specificity and mechanism of action of this compound.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Workflow:

Methodology:

-

Reagent Preparation:

-

Recombinant human c-Src (wild-type and T338C mutant) is expressed and purified.

-

A suitable peptide substrate (e.g., poly-Glu,Tyr 4:1) is obtained.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA) is prepared.

-

ATP is prepared at a concentration close to the Km for Src.

-

This compound is serially diluted in DMSO to create a concentration gradient.

-

-

Assay Execution:

-

Inhibitor or DMSO (vehicle control) is added to the wells of a microplate.

-

Src kinase is added to the wells and incubated briefly with the inhibitor.

-

The reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

-

Detection and Analysis:

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at room temperature.

-

A detection reagent, which quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), is added to stop the reaction and generate a luminescent signal.

-

Luminescence is read on a plate reader.

-

The data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.

-

X-ray Crystallography of Src-Inhibitor Complex

This technique provides a high-resolution 3D structure of the inhibitor bound to the kinase, revealing the precise molecular interactions.

Workflow:

Methodology:

-

Protein Preparation: The kinase domain of the T338C Src mutant is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.

-

Complex Formation: The purified kinase is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, temperature) using methods like sitting-drop or hanging-drop vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-inhibitor complex is built into the electron density and refined to yield a high-resolution 3D structure.

-

Analysis: The final structure is analyzed to identify all points of interaction (hydrogen bonds, van der Waals contacts, covalent bonds) between this compound and the T338C Src kinase, providing a definitive explanation for the inhibitor's potency and specificity.

Conclusion

This compound demonstrates significant promise as a selective inhibitor of the T338C gatekeeper mutant of Src kinase. Its specificity is likely derived from a combination of exploiting the altered steric environment of the ATP-binding pocket and potentially forming a covalent interaction with the mutant cysteine residue. The detailed experimental protocols outlined herein provide a roadmap for the comprehensive characterization of this and other mutant-selective kinase inhibitors. Elucidating the precise structural basis of interaction through techniques like X-ray crystallography is critical for the rational design of next-generation therapies that can overcome acquired drug resistance.

References

T338C Src-IN-1: A Technical Guide to Its Enhanced Inhibition of Mutant c-Src Over Wild-Type

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of T338C Src-IN-1, a potent kinase inhibitor, and its differential activity against the T338C mutant versus wild-type c-Src. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory activity of this compound was assessed against both the wild-type c-Src and the T338C mutant. The half-maximal inhibitory concentration (IC50) values demonstrate a significant increase in potency against the mutant form of the enzyme.

| Target Enzyme | Inhibitor | IC50 | Fold Increase in Potency (vs. Wild-Type) |

| Wild-Type c-Src | This compound | 1.11 µM (1110 nM) | - |

| T338C Mutant c-Src | This compound | 111 nM | 10-fold |

Note: The IC50 value for wild-type c-Src is calculated based on the reported 10-fold increase in potency for the T338C mutant, which has a stated IC50 of 111 nM.

Experimental Protocols

While the precise, detailed protocol for the determination of this compound IC50 values is not publicly available, a standard in vitro kinase inhibition assay would be employed. Below is a representative methodology based on established protocols for measuring c-Src kinase activity.

In Vitro c-Src Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the IC50 of an inhibitor against c-Src (both wild-type and mutant forms). The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant human c-Src (wild-type or T338C mutant)

-

Src-specific substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other test inhibitor)

-

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or non-radiolabeled for fluorescence/luminescence-based assays

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or plate reader (depending on the assay format)

-

Stop Solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the recombinant c-Src enzyme (wild-type or T338C mutant) to the desired concentration in Kinase Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to achieve the final desired concentrations.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the c-Src enzyme.

-

Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution containing the substrate peptide and ATP (with a tracer amount of [γ-³²P]ATP for radioactive assays) in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the ATP/substrate solution to each well.

-

-

Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the Stop Solution.

-

-

Detection of Phosphorylation:

-

For Radioactive Assays:

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

-

For Non-Radioactive Assays (e.g., Fluorescence/Luminescence):

-

These assays typically measure the amount of ADP produced, which is proportional to the kinase activity. Reagents like ADP-Glo™ (Promega) or Transcreener® (BellBrook Labs) can be used. The detection is performed using a plate reader according to the manufacturer's instructions.

-

-

-

Data Analysis:

-

The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the vehicle control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the c-Src signaling pathway, the experimental workflow for determining inhibitor potency, and the logical relationship of this compound's enhanced effect on the mutant enzyme.

Caption: Simplified c-Src signaling pathway.

Caption: Experimental workflow for IC50 determination.

Caption: this compound's selective inhibition.

An In-depth Technical Guide on the Cellular Functions of the Src T338C Mutation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Src proto-oncogene, a non-receptor tyrosine kinase, is a pivotal regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently implicated in the progression of various human cancers. The threonine residue at position 338 (T338) is a critical "gatekeeper" within the ATP-binding pocket of the Src kinase domain, playing a crucial role in inhibitor binding and kinase activity. While the T338C mutation has been noted in the context of inhibitor development, detailed public data on its specific cellular functions are scarce. This technical guide provides a comprehensive overview of the significance of the T338 gatekeeper residue by examining the well-characterized T338M and T338I mutations. This information is used to infer the potential cellular and biochemical consequences of the T338C mutation, offering a framework for future research and drug development strategies.

The Role of the T338 Gatekeeper Residue in Src Kinase

The T338 residue in c-Src is termed the "gatekeeper" because it is situated at the entrance to a hydrophobic pocket within the ATP-binding site. The size and nature of this residue are critical determinants of the kinase's selectivity for ATP-competitive inhibitors. Mutations that replace the relatively small threonine with a bulkier amino acid can sterically hinder the binding of certain inhibitors, leading to drug resistance. The most studied of these are the T338M (methionine) and T338I (isoleucine) mutations, which are known to confer resistance to multi-kinase inhibitors such as dasatinib.

While direct experimental data on the cellular functions of the Src T338C (cysteine) mutation is not extensively available in the public domain, its existence is suggested by the development of specific inhibitors like "T338C Src-IN-1". The introduction of a cysteine residue at this position could have several implications:

-

Steric Hindrance: Cysteine is slightly larger than threonine, which may be sufficient to reduce the binding affinity of some inhibitors.

-

Altered Kinase Activity: The substitution could potentially alter the kinase's intrinsic catalytic activity or its substrate specificity.

-

Covalent Inhibition Target: The presence of a reactive cysteine residue could be exploited for the design of targeted covalent inhibitors, a strategy that has proven effective for other kinases.

Quantitative Data on the Impact of T338 Mutations on Inhibitor Potency

The following table summarizes publicly available data on the inhibitory concentrations (IC50) of various compounds against wild-type c-Src and its gatekeeper mutants. This data quantitatively illustrates the significant impact of mutations at the T338 position on the efficacy of ATP-competitive inhibitors.

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound | Src T338C | 111 | [1] |

| Dasatinib | Wild-type c-Src | <1.0 | [2] |

| Dasatinib | c-Src T338M | 14,300 | [2] |

| Compound 8 | c-Src T338M | 5.5 | [2] |

| Compound 9 | c-Src T338M | 44 | [2] |

| Compound 10 | c-Src T338M | >10,000 | [2] |

Note: The data for T338C is limited to a single inhibitor, highlighting the need for more extensive research on this mutant.

Src Signaling Pathways and the Potential Impact of T338C

c-Src is a central node in numerous signaling pathways that regulate key cellular functions. Upon activation, Src phosphorylates a wide range of downstream substrates, initiating cascades that control cell behavior.

A T338C mutation could impact these pathways in several ways:

-

Constitutive Activation: If the mutation leads to a constitutively active kinase, it would result in the persistent activation of these downstream pathways, promoting uncontrolled cell growth, survival, and metastasis.

-

Altered Substrate Specificity: The mutation could alter the conformation of the kinase domain, leading to changes in substrate recognition and phosphorylation. This could rewire signaling networks, leading to aberrant cellular behavior.

-

Resistance to Therapy: By conferring resistance to Src inhibitors, the T338C mutation would allow cancer cells to maintain the activity of these pro-survival and pro-proliferative pathways even in the presence of therapy.

Experimental Protocols for Characterizing Src Mutations

The characterization of a novel Src mutation like T338C requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Src Kinase Activity Assay

This protocol describes a radiometric assay to measure the kinase activity of purified Src protein.

Materials:

-

Purified recombinant wild-type and T338C Src kinase

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Workflow:

Cell-Based Proliferation/Viability Assay

This protocol is used to determine the effect of a Src mutation on cell proliferation and its sensitivity to inhibitors.

Materials:

-

Cell line expressing either wild-type or T338C Src (e.g., via stable transfection)

-

Complete cell culture medium

-

96-well cell culture plates

-

Src inhibitor(s) of interest

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Workflow:

Conclusion and Future Directions

The T338 residue is a critical gatekeeper in the c-Src kinase domain, and mutations at this site have profound implications for inhibitor efficacy and the development of drug resistance. While the T338C mutation is less characterized than T338M or T338I, its existence in the context of targeted inhibitor design suggests its relevance in cancer biology. Based on our understanding of other gatekeeper mutations, it is plausible that T338C could lead to altered kinase activity, dysregulation of downstream signaling pathways, and resistance to certain ATP-competitive inhibitors.

The introduction of a cysteine residue at this position also presents a unique opportunity for the development of novel therapeutic strategies, such as targeted covalent inhibitors. To fully understand the cellular functions of the Src T338C mutation, further research is imperative. This should include:

-

Biochemical characterization of the purified T338C mutant to determine its intrinsic kinase activity and substrate specificity.

-

Structural studies to elucidate the conformational changes induced by the mutation.

-

Cell-based assays to investigate its impact on downstream signaling, cell proliferation, migration, and invasion.

-

In vivo studies using xenograft or genetically engineered mouse models to assess its role in tumor progression and its response to various inhibitors.

A thorough understanding of the Src T338C mutation will be invaluable for the design of next-generation Src inhibitors that can overcome drug resistance and provide more effective and durable treatments for cancer patients.

References

A Technical Guide to the Identification and Study of the Src T338C Mutation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the proto-oncogene tyrosine-protein kinase Src, with a specific focus on the T338C mutation. Given that the Src T338C mutation is not widely documented in publicly available cell line databases, this guide emphasizes the methodologies for its identification and creation, alongside an exploration of its potential significance in the context of Src signaling and cancer therapeutics.

Introduction to Src and Its Role in Cancer

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src activity is a frequent event in many human cancers, such as those of the colon, breast, lung, and pancreas, often correlating with advanced malignancy and poor prognosis.[3][4][5] While increased Src protein levels and kinase activity are common, specific activating mutations in the SRC gene are considered relatively rare in most human cancers.[3][6] Nevertheless, when they do occur, they can be potent drivers of malignant progression.[7][8]

The Threonine 338 (T338) residue is located within the kinase domain of Src. In the homologous Src-family kinase HCK, the T338 residue acts as a "gatekeeper," a critical position that influences the binding of kinase inhibitors.[9] A mutation at this position, such as Threonine to Cysteine (T338C), could therefore have significant implications for drug sensitivity and resistance, making it a subject of interest for targeted drug development.

The Src Signaling Pathway

Src acts as a central node in numerous signaling pathways. It is typically activated by upstream signals from receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins.[1][10] Once active, Src phosphorylates a wide array of downstream substrates, initiating cascades that impact cell behavior.[5][6]

Key downstream pathways influenced by Src include:

-

RAS-MAPK Pathway: Affecting cell proliferation and differentiation.[5]

-

PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.[5]

-

FAK/Paxillin Pathway: Regulating cell adhesion, migration, and invasion.[5]

-

STAT3 Pathway: Involved in cell proliferation and survival.[6]

A mutation like T338C within the kinase domain could potentially alter the conformation of the ATP-binding pocket, leading to constitutive activation or altered substrate specificity, thereby aberrantly driving these oncogenic pathways.

References

- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRC gene expression in human cancer: the role of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activating SRC mutation in a subset of advanced human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Src Kinase Inhibitor T338C Src-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src is a critical regulator of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[3] Src inhibitors are valuable tools for investigating the role of Src signaling in both normal physiology and disease.

This document provides detailed application notes and protocols for the use of a representative Src kinase inhibitor, designated here as T338C Src-IN-1, in cell culture experiments. While specific biochemical and cellular data for a compound named "this compound" are not publicly available, the following protocols are based on established methodologies for characterizing and utilizing Src inhibitors in a research setting. These guidelines should be adapted based on the empirically determined properties of the specific inhibitor and the experimental context.

Mechanism of Action and Signaling Pathway

Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction.[1] Upon activation by various stimuli, such as growth factors or integrin engagement, Src initiates a cascade of downstream signaling events.[4] Key downstream pathways include the Ras/MAPK pathway, which regulates gene expression and cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[5] Src also modulates cell adhesion and migration through its interaction with focal adhesion kinase (FAK).[4]

Src inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[2]

References

- 1. glpbio.com [glpbio.com]

- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for T338C Src-IN-1 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

T338C Src-IN-1 is a potent and specific inhibitor designed for the engineered mutant of the Src tyrosine kinase, where the threonine at position 338 has been replaced by a cysteine (T338C). This chemical-genetic approach allows for the highly specific modulation of Src activity in cellular models, minimizing off-target effects commonly associated with broad-spectrum kinase inhibitors. The Src proto-oncogene is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of Src activity is frequently implicated in the progression of various cancers.

Western blotting is a fundamental technique to investigate the phosphorylation status of Src and its downstream targets, providing a direct measure of the inhibitor's efficacy. The key activation site of Src is tyrosine 416 (Tyr416); phosphorylation at this site is indicative of active Src kinase. Conversely, phosphorylation at Tyr530 in the C-terminal tail by C-terminal Src kinase (Csk) leads to an inactive conformation. This document provides a detailed protocol for utilizing this compound in a Western blot experiment to assess its inhibitory effect on Src T338C phosphorylation.

Data Presentation

Table 1: Reagents and Recommended Concentrations for Western Blot Analysis

| Reagent/Antibody | Vendor (Example) | Catalog No. (Example) | Recommended Dilution/Concentration |

| This compound | TargetMol | T13061 | 1-10 µM (for cell treatment) |

| Primary Antibody: Phospho-Src Family (Tyr416) | Cell Signaling Technology | 2101 | 1:1000 |

| Primary Antibody: Total Src | Cell Signaling Technology | 2108 | 1:1000 |

| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 | 1:2000 |

| Lysis Buffer | - | - | RIPA Buffer with protease and phosphatase inhibitors |

| Blocking Buffer | - | - | 5% w/v BSA in TBST |

Signaling Pathway Diagram

The following diagram illustrates the simplified Src signaling pathway, highlighting the role of phosphorylation in its activation and inhibition.

Caption: Simplified Src signaling pathway.

Experimental Protocols

Generation of a Src T338C Expressing Cell Line

Since this compound is specific for the mutant form of Src, an appropriate cell model is required. A common approach is to use a cell line with low or no endogenous Src expression (e.g., Src-null mouse embryonic fibroblasts or HEK293T cells) and introduce the Src T338C mutant via transfection.

a. Transient Transfection (for short-term experiments):

-

Culture Src-null cells in a 6-well plate to 70-80% confluency.

-

Prepare a transfection mix containing a plasmid encoding Src T338C and a suitable transfection reagent according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 24-48 hours.

-

Proceed with the inhibitor treatment and subsequent Western blot analysis.

b. Stable Cell Line Generation (for long-term studies):

-

Co-transfect Src-null cells with a plasmid encoding Src T338C and a plasmid conferring antibiotic resistance (e.g., neomycin or puromycin).

-

After 24-48 hours, begin selection by adding the appropriate antibiotic to the culture medium.

-

Culture the cells for 2-3 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days.

-

Isolate and expand individual resistant colonies.

-

Verify the expression of Src T338C in the selected clones by Western blot.

Treatment with this compound

-

Plate the Src T338C expressing cells in a 6-well plate and grow to 80-90% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response of 0, 1, 5, 10 µM). Include a DMSO-only vehicle control.

-

Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle.

-

Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

Western Blot Protocol

a. Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against Phospho-Src (Tyr416) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

To probe for total Src, the membrane can be stripped and re-probed with the total Src antibody, following the same immunoblotting procedure. Alternatively, a parallel gel can be run for the total Src blot. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the expected outcome of the Western blot experiment.

Caption: Western blot experimental workflow.

Caption: Expected experimental outcome.

Application Notes and Protocols for T338C Src-IN-1 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The proto-oncogene Src, a non-receptor tyrosine kinase, is a pivotal regulator of signaling pathways that control cell motility.[1][2] Elevated Src activity is frequently observed in various human cancers and correlates with their metastatic potential.[1][3] Consequently, inhibiting Src kinase activity presents a promising therapeutic strategy to impede cancer cell migration and invasion.[4][5]

Mechanism of Action: Src Kinase in Cell Migration

Src kinase acts as a central node in the signaling network that governs cell migration.[6] Upon activation by various stimuli, such as growth factors and integrin engagement with the extracellular matrix (ECM), Src phosphorylates a multitude of downstream substrates.[1][7] This phosphorylation cascade triggers the reorganization of the actin cytoskeleton, modulates focal adhesion dynamics, and promotes the expression of matrix-degrading proteases, all of which are essential for cell movement.[7]

Src inhibitors, including potentially T338C Src-IN-1, typically function by competing with ATP for the binding site within the kinase domain of Src.[4] This competitive inhibition prevents the autophosphorylation and activation of Src, thereby blocking the downstream signaling events that drive cell migration.[4]

Signaling Pathway Diagram

References

- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 7. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of T338C Src-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

T338C Src-IN-1 is a potent and selective inhibitor of the mutant T338C Src kinase, demonstrating a 10-fold increase in inhibitory activity against the mutant form compared to wild-type c-Src, with an IC50 of 111 nM. The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive, albeit inferred, protocol for the in vivo administration of this compound in mouse models, based on established methodologies for similar Src inhibitors, to facilitate preclinical evaluation of this compound.

Mechanism of Action: The Src Signaling Pathway

Src kinase is a central node in numerous signaling pathways that control cellular functions critical to cancer development and progression. Upon activation by various stimuli such as growth factors or integrin signaling, Src phosphorylates a wide array of downstream substrates. This initiates signaling cascades including the PI3K-AKT, Ras-MAPK, and STAT3 pathways, which collectively promote cell proliferation, survival, and motility.

Caption: Src Signaling Pathway and Point of Inhibition.

Quantitative Data from In Vivo Studies of Similar Src Inhibitors

Due to the limited availability of specific in vivo data for this compound, the following tables summarize quantitative data from studies using other well-characterized Src inhibitors in mouse models. This information can serve as a valuable reference for designing preclinical studies with this compound.

Table 1: In Vivo Efficacy of Src Inhibitors in Mouse Models

| Compound | Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Dasatinib | Orthotopic | Thyroid Cancer | 50 mg/kg, oral gavage, 5 days/week | >90% inhibition of tumor growth | [1] |

| Dasatinib | Orthotopic | Pancreatic Cancer | Daily oral gavage | Reduced tumor size and metastasis | [2] |

| Saracatinib | Xenograft | Fibrosarcoma | Pre-treatment of cells with 1-5 µM | Decreased lung colonies | [3][4][5] |

| PP2 | Splenic injection | Colon Cancer | 1 and 5 mg/kg/day, i.p. | Reduced liver metastasis | [6] |

| AZM475271 | Orthotopic | Pancreatic Cancer | Daily oral administration | ~40% reduction in primary tumor volume | [7] |

Table 2: Pharmacokinetic Parameters of Selected Src Inhibitors in Mice

| Compound | Administration Route | Dose | Cmax | Tmax | Half-life |

| Dasatinib | Oral | 20 mg/kg | Not specified | Not specified | Not specified |

| eCF506 | Oral | 40 mg/kg | Not specified | Not specified | Not specified |

Note: Detailed pharmacokinetic data for these compounds in mice is often proprietary or not fully published. The provided information is based on dosages used in efficacy studies.

Experimental Protocols

The following protocols are adapted from established methods for the in vivo administration of small molecule kinase inhibitors in mouse models. It is critical to perform initial dose-finding and toxicity studies for this compound to determine the optimal and safe dosage range.

Formulation of this compound for In Vivo Administration

The solubility and stability of this compound in various vehicles must be determined empirically. Below are common formulation strategies for poorly soluble small molecules for different administration routes.

-

For Oral Gavage (PO):

-

Vehicle 1 (Aqueous Suspension): 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Vehicle 2 (Acidic Buffer): 80 mmol/L sodium citrate buffer, pH 3.0 (as used for Dasatinib)[1].

-

Preparation: Weigh the required amount of this compound and suspend it in the chosen vehicle. Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.

-

-

For Intraperitoneal Injection (IP):

-

Vehicle 1 (DMSO/Saline): A solution of 5-10% DMSO in sterile saline (0.9% NaCl).

-

Vehicle 2 (DMSO/PEG/Saline): A solution containing 10% DMSO, 40% PEG300, and 50% sterile saline.

-

Preparation: First, dissolve this compound in DMSO. Then, slowly add the other components while vortexing to prevent precipitation.

-

In Vivo Administration Workflow

The following diagram outlines a general workflow for an in vivo efficacy study.

Caption: In Vivo Efficacy Study Workflow.

Detailed Protocol for Administration in a Xenograft Mouse Model

This protocol assumes the use of a human cancer cell line implanted in immunocompromised mice.

Materials:

-

This compound

-

Appropriate vehicle (determined in formulation studies)

-

6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line of interest

-

Sterile syringes and needles (appropriate gauge for the administration route)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the this compound formulation and the vehicle control fresh each day.

-

Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection). The dosing frequency will depend on the compound's pharmacokinetic properties (typically once or twice daily).

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights at least twice a week.

-

Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Record all observations meticulously.

-

-

Endpoint and Tissue Collection:

-

The study should be terminated when tumors in the control group reach a predetermined endpoint size, or if animals in the treatment group show signs of excessive toxicity.

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

-

Pharmacodynamic Analysis

To confirm that this compound is hitting its target in vivo, perform the following analyses on collected tumor tissues:

-

Western Blotting: Analyze tumor lysates for the levels of phosphorylated Src (p-Src) and total Src, as well as downstream signaling molecules like phosphorylated FAK, AKT, and ERK. A reduction in the phosphorylated forms of these proteins in the treatment group compared to the control group would indicate target engagement.

-

Immunohistochemistry (IHC): Stain tumor sections with antibodies against p-Src and other relevant markers to visualize the in-situ effects of the inhibitor.

Conclusion

While specific in vivo data for this compound is not yet widely available, the protocols and data presented here for similar Src inhibitors provide a solid foundation for designing and executing preclinical studies. It is imperative to conduct thorough preliminary studies to establish the optimal formulation, dosage, and safety profile of this compound before embarking on large-scale efficacy trials in mouse models. Careful experimental design and rigorous data analysis will be crucial in evaluating the therapeutic potential of this targeted inhibitor.

References

- 1. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of the Src inhibitor saracatinib on the metastatic phenotype of a fibrosarcoma (KHT) tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for T338C Src-IN-1 Immunoprecipitation of Src T338C

Topic: T338C Src-IN-1 Immunoprecipitation of Src T338C Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction